Ammonium hexafluorogermanate(4)

Übersicht

Beschreibung

Ammonium hexafluorogermanate(4) is an inorganic chemical compound with the chemical formula (NH4)2GeF6. It forms white crystals that are soluble in water but insoluble in alcohol . The compound is known for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

Ammonium hexafluorogermanate(4) can be synthesized through several methods. One common synthetic route involves the reaction of germanium dioxide (GeO2) with ammonium fluoride (NH4F) in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .

Analyse Chemischer Reaktionen

Ammonium hexafluorogermanate(4) undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: It can undergo substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Typical reagents used in these reactions include strong acids and bases, as well as other fluorinating agents. The reaction conditions often involve specific temperatures and pressures to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Semiconductor Material Synthesis

One of the primary applications of ammonium hexafluorogermanate(IV) is in the synthesis of germanium-based materials for semiconductor technology. It serves as a precursor for:

- Chemical Vapor Deposition (CVD) : This technique utilizes ammonium hexafluorogermanate(IV) to deposit thin films of germanium on various substrates, which are essential for fabricating electronic devices such as transistors and diodes.

- Atomic Layer Deposition (ALD) : Similar to CVD, ALD employs this compound to create ultra-thin germanium layers with precise thickness control, vital for advanced semiconductor applications.

Synthesis of Other Germanium Compounds

Ammonium hexafluorogermanate(IV) is also a key starting material for synthesizing various other germanium compounds. Its high purity and stability make it an ideal source for producing:

- Germanium oxides : These compounds are crucial in optics and electronics.

- Germanium sulfides : Used in infrared optics and fiber optics .

Substitution in Zeolites

In materials science, ammonium hexafluorogermanate(IV) is utilized to substitute aluminum with germanium in Y-type zeolites. This modification enhances the catalytic properties of zeolites, making them more effective in various chemical reactions, particularly in petrochemical processes .

Research Applications

The compound is being explored for several innovative research applications, including:

- Photonic Devices : Due to its optical properties, ammonium hexafluorogermanate(IV) is being investigated for use in photonic devices that manipulate light for telecommunications.

- Nanotechnology : Its role as a precursor in nanomaterials synthesis is gaining traction, particularly in creating nanoscale germanium structures for electronic applications .

Case Study 1: Thin Film Technology

A study conducted on the use of ammonium hexafluorogermanate(IV) in CVD highlighted its effectiveness in creating high-quality germanium films suitable for high-performance electronic devices. The films exhibited excellent uniformity and low defect density, which are critical parameters for device reliability.

Case Study 2: Catalytic Applications

Research involving the substitution of Al with Ge in Y-type zeolites demonstrated improved catalytic activity for hydrocarbon cracking processes. The modified zeolites showed enhanced selectivity and yield compared to traditional catalysts.

Wirkmechanismus

The mechanism by which ammonium hexafluorogermanate(4) exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a fluorinating agent, introducing fluorine atoms into other molecules. This process can alter the chemical and physical properties of the target molecules, leading to various effects depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Ammonium hexafluorogermanate(4) can be compared with other similar compounds, such as:

- Ammonium hexafluorosilicate (NH4)2SiF6

- Ammonium hexafluorostannate (NH4)2SnF6

- Ammonium hexafluorotitanate (NH4)2TiF6

These compounds share similar structures and properties but differ in their specific applications and reactivity. Ammonium hexafluorogermanate(4) is unique due to its specific interactions with germanium, making it particularly useful in the synthesis of germanium-based materials and compounds .

Biologische Aktivität

Ammonium hexafluorogermanate(IV), with the chemical formula , is an inorganic compound that has garnered interest in various fields, particularly in material science and potential biological applications. This article delves into the biological activity of ammonium hexafluorogermanate(IV), examining its properties, potential health effects, and relevant research findings.

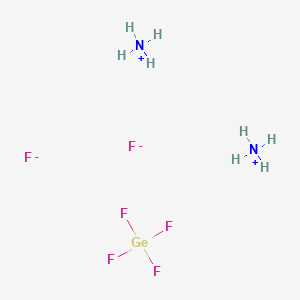

Ammonium hexafluorogermanate(IV) appears as a white crystalline solid and is soluble in water but insoluble in alcohol. The compound features a tetrahedral arrangement around the germanium atom, with six fluorine atoms symmetrically bonded to it, while the ammonium ion also adopts a tetrahedral geometry. Its stability and high purity make it suitable for various applications, including thin film deposition in semiconductor technology .

Toxicological Profile

The biological activity of ammonium hexafluorogermanate(IV) is primarily characterized by its toxicological profile, which includes potential irritant effects on human health. The compound can release harmful gases upon thermal decomposition, necessitating careful handling in laboratory settings .

Health Hazards

- Inhalation and Skin Contact : Ammonium hexafluorogermanate(IV) can be harmful if inhaled or absorbed through the skin. It may cause respiratory irritation and skin burns .

- Fluoride Ion Release : The compound is a source of fluoride ions, which can lead to systemic toxicity. Fluoride exposure has been associated with various health issues, including dental fluorosis and potential endocrine disruption .

Case Studies

Recent studies have explored the biological implications of fluoride compounds similar to ammonium hexafluorogermanate(IV). For instance:

- A study highlighted that exposure to fluoride at elevated levels resulted in significant reductions in body weight and food intake among test subjects. Notably, dental fluorosis was observed alongside glandular stomach hyperplasia in animal models exposed to high fluoride concentrations .

- Another investigation into fluoride's systemic effects indicated alterations in serum calcium and magnesium levels, which could contribute to metabolic disturbances and cardiovascular issues .

Research Findings

Research has indicated that compounds containing fluoride can exhibit both beneficial and detrimental biological effects depending on exposure levels:

Applications in Material Science

While primarily recognized for its toxicological aspects, ammonium hexafluorogermanate(IV) plays a significant role in material science. It serves as a precursor for germanium compounds used in thin film deposition technologies such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) . These applications underscore the compound's relevance beyond its biological activity.

Eigenschaften

IUPAC Name |

diazanium;tetrafluorogermane;difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4Ge.2FH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUJQENWMXTQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[F-].[F-].F[Ge](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6GeH8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16962-47-3 | |

| Record name | Ammonium hexafluorogermanate(4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016962473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium hexafluorogermanate(4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.